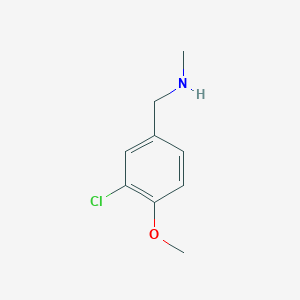

N-METHYL-(3-CHLORO-4-METHOXY)BENZYLAMINE

Description

The exact mass of the compound 1-(3-chloro-4-methoxyphenyl)-N-methylmethanamine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(3-chloro-4-methoxyphenyl)-N-methylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClNO/c1-11-6-7-3-4-9(12-2)8(10)5-7/h3-5,11H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYQLOFIATPMQGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=CC(=C(C=C1)OC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

372117-85-6 | |

| Record name | [(3-chloro-4-methoxyphenyl)methyl](methyl)amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide on N-Methyl-(3-chloro-4-methoxy)benzylamine: Current Knowledge and Future Directions

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide addresses the chemical and biological properties of N-Methyl-(3-chloro-4-methoxy)benzylamine (CAS 372117-85-6). A comprehensive review of available scientific literature and chemical databases reveals a significant lack of detailed experimental data for this specific compound. While its existence is confirmed through supplier listings, in-depth characterization is not publicly available.

This guide will summarize the limited information available for this compound and provide a detailed overview of its immediate precursor, 3-chloro-4-methoxybenzylamine, for which more substantial data exists. The information on the precursor can serve as a valuable reference for researchers interested in the synthesis and potential applications of its N-methylated derivative.

This compound: An Overview

This compound is a substituted benzylamine derivative. Its chemical structure consists of a benzene ring substituted with a chloro group at position 3, a methoxy group at position 4, and an N-methylaminomethyl group at position 1.

Chemical Structure:

Caption: Chemical structure of this compound.

Synonyms:

-

N-(3-chloro-4-methoxybenzyl)-N-methylamine[1]

-

--INVALID-LINK--amine[1]

-

Benzenemethanamine, 3-chloro-4-methoxy-N-methyl-[1]

-

3-Chloro-4-methoxy-N-methylbenzenemethanamine[1]

Due to the absence of published experimental data, a table of physicochemical properties for this compound cannot be provided at this time.

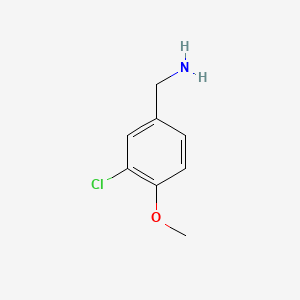

Precursor: 3-Chloro-4-methoxybenzylamine

The immediate precursor, 3-chloro-4-methoxybenzylamine (CAS 115514-77-7), is a well-documented chemical intermediate, primarily utilized in the synthesis of the pharmaceutical agent Avanafil, a phosphodiesterase type 5 (PDE-5) inhibitor.[2][3]

Physicochemical Properties of 3-Chloro-4-methoxybenzylamine and its Hydrochloride Salt

| Property | Value | Source |

| 3-Chloro-4-methoxybenzylamine | ||

| Molecular Formula | C₈H₁₀ClNO | [4] |

| Molecular Weight | 171.62 g/mol | [4] |

| Appearance | Liquid | [4] |

| 3-Chloro-4-methoxybenzylamine Hydrochloride | ||

| CAS Number | 41965-95-1 | [5] |

| Molecular Formula | C₈H₁₁Cl₂NO | [5] |

| Molecular Weight | 208.09 g/mol | [5] |

| Melting Point | 250-255 °C | [5] |

| Appearance | Solid | [5] |

Synthesis of 3-Chloro-4-methoxybenzylamine

Several synthetic routes for 3-chloro-4-methoxybenzylamine have been reported. A common and high-yield method starts from 3-chloro-4-methoxybenzyl alcohol.

Experimental Protocol: Synthesis from 3-Chloro-4-methoxybenzyl Alcohol [6]

This synthesis is a two-step process:

-

Chlorination of the alcohol: 3-chloro-4-methoxybenzyl alcohol is reacted with a chlorinating agent, such as phosphorus oxychloride, in a suitable solvent like tetrahydrofuran to yield 3-chloro-4-methoxybenzyl chloride.[6] The reaction is typically carried out at a temperature of 35-45°C.[6]

-

Amination: The resulting 3-chloro-4-methoxybenzyl chloride is then converted to the primary amine. One common method involves the formation of a quaternary ammonium salt with hexamethylenetetramine (urotropine) in ethanol, followed by acidic hydrolysis.[6] The reaction to form the salt is generally heated to 60-70°C, and the subsequent hydrolysis with hydrochloric acid is performed at 40-50°C.[6] Finally, the pH is adjusted to be basic (pH > 7) with a base like potassium hydroxide to liberate the free amine, which can then be purified by distillation.[6]

Caption: Synthetic workflow for 3-chloro-4-methoxybenzylamine.

Potential Synthesis of this compound

While a specific protocol for the N-methylation of 3-chloro-4-methoxybenzylamine is not available in the searched literature, a general and widely used method for the N-methylation of primary amines is reductive amination.

Proposed Experimental Protocol: Reductive Amination

-

Imine Formation: 3-chloro-4-methoxybenzylamine is reacted with one equivalent of formaldehyde in a suitable solvent (e.g., methanol or dichloromethane). This reaction forms an intermediate imine or, in the presence of an alcohol, a hemiaminal.

-

Reduction: A reducing agent, such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (STAB), is then added to the reaction mixture. The reducing agent selectively reduces the imine to the secondary amine, yielding this compound.

The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Upon completion, the reaction is worked up to remove excess reagents and byproducts, and the final product is purified, typically by column chromatography.

References

- 1. This compound CAS#: 372117-85-6 [amp.chemicalbook.com]

- 2. dovepress.com [dovepress.com]

- 3. benchchem.com [benchchem.com]

- 4. [(3-Chloro-4-methoxyphenyl)methyl]benzylamine | C15H16ClNO | CID 2985529 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3-Chloro-4-methoxybenzylamine hydrochloride 97 41965-95-1 [sigmaaldrich.com]

- 6. This compound | CAS 372117-85-6 | Chemical-Suppliers [chemical-suppliers.eu]

An In-depth Technical Guide to the Physicochemical Characteristics of N-METHYL-(3-CHLORO-4-METHOXY)BENZYLAMINE

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physicochemical characteristics of N-METHYL-(3-CHLORO-4-METHOXY)BENZYLAMINE (CAS No: 372117-85-6). Due to the limited availability of direct experimental data for this specific compound, this guide also includes data for the closely related precursor, 3-chloro-4-methoxybenzylamine, and provides generalized experimental protocols for its synthesis and characterization. This document is intended to serve as a foundational resource for researchers and professionals involved in drug discovery and development who may be interested in this and related chemical entities.

Core Molecular Data

This compound is a secondary amine derivative of 3-chloro-4-methoxybenzylamine. Its core structure consists of a substituted benzene ring functionalized with a chloro group, a methoxy group, and an N-methylated aminomethyl group.

Table 1: Physicochemical Data for this compound

| Property | Value | Source/Method |

| Molecular Formula | C₉H₁₂ClNO | Calculated |

| Molecular Weight | 185.65 g/mol | Calculated |

| CAS Number | 372117-85-6 | [1][2][3] |

| Appearance | Not specified | - |

| Melting Point | Data not available | - |

| Boiling Point | Data not available | - |

| pKa | Data not available | - |

| Solubility | Data not available | - |

Table 2: Physicochemical Data for the Precursor, 3-Chloro-4-methoxybenzylamine and its Hydrochloride Salt

| Property | 3-Chloro-4-methoxybenzylamine | 3-Chloro-4-methoxybenzylamine HCl | Source |

| Molecular Formula | C₈H₁₀ClNO | C₈H₁₁Cl₂NO | |

| Molecular Weight | 171.62 g/mol | 208.09 g/mol | |

| CAS Number | 115514-77-7 | 41965-95-1 | [4] |

| Appearance | Liquid | Solid | |

| Melting Point | Not applicable | 250-255 °C | |

| Boiling Point | 263.5 °C at 760 mmHg | Not applicable | - |

| Solubility | - | Soluble in Methanol | - |

Synthesis and Purification

The synthesis of this compound typically involves the N-methylation of its primary amine precursor, 3-chloro-4-methoxybenzylamine. Two common methods for this transformation are reductive amination and direct alkylation.

Synthesis of the Precursor: 3-Chloro-4-methoxybenzylamine

A common route for the synthesis of 3-chloro-4-methoxybenzylamine is the chlorination of 4-methoxybenzylamine.

Experimental Protocol: Chlorination of 4-methoxybenzylamine

-

Reaction Setup: To a solution of 4-methoxybenzylamine (100 g) in acetic acid (100 ml), slowly add additional acetic acid (750 ml) at 25-30 °C.

-

Chlorination: Cool the reaction mixture to 20-25 °C and slowly add sulfonyl chloride (87.84 ml) dropwise.

-

Reaction Monitoring: Stir the mixture continuously for 6 hours at the same temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, add methyl tert-butyl ether (850 ml) to the reaction mixture at 25-30 °C. Cool the mixture to 15-20 °C and continue stirring for 1 hour.

-

Isolation: Filter the precipitated solid, wash with methyl tert-butyl ether, and dry to yield 3-chloro-4-methoxybenzylamine hydrochloride.

N-Methylation of 3-Chloro-4-methoxybenzylamine

Method A: Reductive Amination with Formaldehyde

This method involves the reaction of the primary amine with formaldehyde to form an intermediate imine (or aminal), which is then reduced in situ to the N-methylated product.

Generalized Experimental Protocol: Reductive Amination

-

Reaction Setup: Dissolve 3-chloro-4-methoxybenzylamine (1 equivalent) in a suitable solvent such as methanol or acetonitrile.

-

Imine Formation: Add an aqueous solution of formaldehyde (1.1 equivalents).

-

Reduction: Add a reducing agent, such as sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN), portion-wise at 0 °C.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.

-

Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Method B: Direct Alkylation with a Methylating Agent

This method involves the direct reaction of the primary amine with a methylating agent, such as methyl iodide, in the presence of a base.

Generalized Experimental Protocol: N-Alkylation

-

Reaction Setup: Dissolve 3-chloro-4-methoxybenzylamine (1 equivalent) in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile.

-

Deprotonation: Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (2-3 equivalents), and stir the mixture.

-

Methylation: Add methyl iodide (CH₃I) (1.1 equivalents) dropwise at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed, as monitored by TLC.

-

Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate. The crude product is then purified by column chromatography.

References

- 1. This compound | CAS 372117-85-6 | Chemical-Suppliers [chemical-suppliers.eu]

- 2. This compound Price from Supplier Brand Shanghai Nianxing Industrial Co., Ltd on Chemsrc.com [chemsrc.com]

- 3. This compound CAS#: 372117-85-6 [amp.chemicalbook.com]

- 4. 3-Chloro-4-methoxy-benzylamine | CymitQuimica [cymitquimica.com]

Technical Guide: N-Methyl-(3-chloro-4-methoxy)benzylamine

CAS Number: 372117-85-6

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of N-Methyl-(3-chloro-4-methoxy)benzylamine, a derivative of a key pharmaceutical intermediate. Due to the limited publicly available data on the N-methylated compound, this guide focuses on the synthesis and properties of its immediate precursor, 3-Chloro-4-methoxybenzylamine, and presents a detailed, logical protocol for its subsequent N-methylation.

Introduction

This compound (CAS No. 372117-85-6) is a substituted secondary amine. It is the N-methyl derivative of 3-Chloro-4-methoxybenzylamine, a critical building block in the synthesis of Avanafil, a potent and highly selective phosphodiesterase-5 (PDE-5) inhibitor used for the treatment of erectile dysfunction. The structural modification from a primary to a secondary amine can significantly alter the pharmacological profile, including receptor binding affinity, metabolic stability, and pharmacokinetic properties. Therefore, this compound represents a compound of interest for structure-activity relationship (SAR) studies in the development of new therapeutic agents.

Physicochemical Properties

| Property | 3-Chloro-4-methoxybenzylamine | 3-Chloro-4-methoxybenzylamine HCl | Data Source(s) |

| CAS Number | 115514-77-7 | 41965-95-1 | [1][2] |

| Molecular Formula | C₈H₁₀ClNO | C₈H₁₁Cl₂NO | [1][2] |

| Molecular Weight | 171.62 g/mol | 208.08 g/mol | [1][2] |

| Appearance | Liquid | Solid | [1][3] |

| Purity | ≥ 98% | ≥ 97% | [1][3] |

| Boiling Point | Not specified | 263.5 °C at 760 mmHg | [3] |

| Melting Point | Not specified | 250-255 °C | [3] |

| Solubility | Not specified | Soluble in Methanol | [3] |

| InChI Key | OCNMSDZALRAYEX-UHFFFAOYSA-N | IKWWOZCEHOYKAO-UHFFFAOYSA-N | [1][2] |

Synthesis Pathway

The synthesis of this compound can be logically achieved in a two-stage process:

-

Synthesis of the Precursor: Production of 3-Chloro-4-methoxybenzylamine from a suitable starting material.

-

N-Methylation: Introduction of a methyl group to the primary amine of the precursor.

A robust and high-yield method for synthesizing the precursor starts from 3-chloro-4-methoxybenzyl alcohol. This multi-step process, known as the Delépine reaction, involves chlorination, formation of a quaternary ammonium salt, and subsequent hydrolysis.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of the precursor and its subsequent N-methylation.

Synthesis of 3-Chloro-4-methoxybenzylamine (Precursor)

This protocol is adapted from established industrial methods and involves three main steps.[4][5]

Step 1: Chlorination of 3-Chloro-4-methoxybenzyl Alcohol

-

Reaction Setup: In a reaction vessel equipped with a stirrer and reflux condenser, dissolve 3-chloro-4-methoxybenzyl alcohol (1 equivalent) in tetrahydrofuran (THF).

-

Reagent Addition: To the solution, add phosphorus oxychloride (POCl₃, 1.0-1.5 equivalents) dropwise while maintaining the temperature.

-

Reaction: Heat the mixture to 35-45°C and stir until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

-

Work-up: Cool the reaction mixture and carefully quench with a saturated solution of sodium bicarbonate. Extract the product with ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield crude 3-chloro-4-methoxybenzyl chloride.

Step 2: Formation of the Quaternary Ammonium Salt

-

Reaction Setup: Dissolve the crude 3-chloro-4-methoxybenzyl chloride from the previous step in ethanol.

-

Reagent Addition: Add hexamethylenetetramine (urotropine, 1.0-1.2 equivalents) to the solution.

-

Reaction: Heat the mixture to 60-75°C and stir. The formation of the quaternary ammonium salt precipitate will be observed. Continue heating until the reaction is complete.

-

Isolation: Cool the mixture and collect the precipitate by filtration. Wash the solid with cold ethanol and dry to obtain the quaternary ammonium salt.

Step 3: Hydrolysis to the Primary Amine

-

Reaction Setup: Suspend the quaternary ammonium salt in a mixture of ethanol and concentrated hydrochloric acid.

-

Reaction: Heat the mixture to 40-50°C to facilitate hydrolysis.

-

Work-up: After the reaction is complete, cool the solution. Adjust the pH to be alkaline (pH > 7) with potassium hydroxide (KOH).

-

Purification: Extract the product with a suitable organic solvent (e.g., dichloromethane). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The final product, 3-Chloro-4-methoxybenzylamine, can be further purified by vacuum distillation to achieve high purity (≥ 99.3%).[4]

N-Methylation of 3-Chloro-4-methoxybenzylamine (Proposed Protocol)

This proposed protocol for reductive amination is a standard and effective method for the N-methylation of primary amines.

-

Reaction Setup: In a round-bottomed flask, dissolve 3-Chloro-4-methoxybenzylamine (1 equivalent) in a suitable solvent such as methanol or dichloromethane.

-

Reagent Addition: Add aqueous formaldehyde (37% solution, 1.1-1.5 equivalents) to the stirred solution.

-

Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the intermediate imine.

-

Reduction: Cool the mixture in an ice bath and add a reducing agent, such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃), portion-wise.

-

Reaction: Allow the reaction to warm to room temperature and stir overnight, or until TLC or LC-MS analysis indicates the consumption of the starting material.

-

Work-up: Quench the reaction by the slow addition of water. Extract the product with an organic solvent like ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude this compound can be purified by column chromatography on silica gel to yield the final product.

Applications in Research and Drug Development

As a derivative of a known pharmacophore for PDE-5 inhibition, this compound is a valuable compound for:

-

Structure-Activity Relationship (SAR) Studies: Investigating how the N-methylation affects binding affinity and selectivity for PDE-5 or other related enzymes.

-

Lead Optimization: Serving as a new building block for the synthesis of novel compounds with potentially improved pharmacokinetic or pharmacodynamic profiles compared to existing drugs like Avanafil.

-

Metabolic Studies: The N-methyl group can influence the metabolic fate of the molecule. N-demethylation is a common metabolic pathway, and studying this compound can provide insights into the metabolism of related drugs.[6]

This technical guide provides a foundational understanding of this compound, focusing on its synthesis from a readily accessible precursor. The detailed protocols and workflows are intended to support researchers and scientists in the fields of medicinal chemistry and drug development.

References

- 1. 3-Chloro-4-methoxy-benzylamine | CymitQuimica [cymitquimica.com]

- 2. 3-Chloro-4-methoxybenzylamine hydrochloride | C8H11Cl2NO | CID 2764287 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. lookchem.com [lookchem.com]

- 4. CN105712891A - Method used for preparing high purity 3-chloro-4-methoxybenzylamine - Google Patents [patents.google.com]

- 5. benchchem.com [benchchem.com]

- 6. Ketobemidone - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Structure Elucidation of N-Methyl-(3-chloro-4-methoxy)benzylamine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the analytical methodologies for the structural confirmation of N-methyl-(3-chloro-4-methoxy)benzylamine. The document outlines detailed experimental protocols, data interpretation, and presents key analytical data in a structured format for clarity and comparative analysis.

Introduction

This compound is a substituted benzylamine derivative. Its structural elucidation is fundamental for confirming its identity, purity, and for establishing structure-activity relationships in drug discovery and development. This process involves a combination of spectroscopic and chromatographic techniques to unambiguously determine its molecular structure and key chemical features.

The structure of this compound is characterized by a benzene ring substituted with a chloro group, a methoxy group, and a methylaminomethyl group. The precise arrangement of these substituents on the aromatic ring is critical to its chemical properties and biological activity.

Molecular Structure

The chemical structure of this compound is presented below:

Chemical Formula: C₉H₁₂ClNO

Molecular Weight: 185.65 g/mol

IUPAC Name: 1-(3-chloro-4-methoxyphenyl)-N-methylmethanamine

(Structure Image)

(A 2D chemical structure diagram of this compound would be placed here.)

Synthesis Overview

A plausible synthetic route for this compound involves the reductive amination of 3-chloro-4-methoxybenzaldehyde. This common and efficient method is widely used for the synthesis of secondary amines.

A general synthesis procedure is as follows:

-

3-chloro-4-methoxybenzaldehyde is reacted with methylamine in a suitable solvent, such as methanol, to form the corresponding imine intermediate.

-

The imine is then reduced in situ using a reducing agent like sodium borohydride (NaBH₄).

-

The reaction is quenched, and the product is isolated and purified, typically by column chromatography.

A patent for preparing the related compound 3-chloro-4-methoxybenzylamine suggests a multi-step process starting from 3-chloro-4-methoxybenzyl alcohol.[1] This primary amine could then be methylated to yield the target compound.

Spectroscopic and Chromatographic Data

The following tables summarize the expected quantitative data from various analytical techniques used for the structure elucidation of this compound.

Table 1: ¹H NMR Spectroscopic Data (Predicted)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.30 | d | 1H | Ar-H (H-2) |

| ~7.25 | dd | 1H | Ar-H (H-6) |

| ~6.90 | d | 1H | Ar-H (H-5) |

| ~3.85 | s | 3H | -OCH₃ |

| ~3.65 | s | 2H | Ar-CH₂-N |

| ~2.45 | s | 3H | N-CH₃ |

| ~1.50 | br s | 1H | N-H |

Solvent: CDCl₃, Frequency: 400 MHz. Chemical shifts are predicted based on analogous structures.

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

| Chemical Shift (δ, ppm) | Assignment |

| ~154.0 | Ar-C (C-4) |

| ~131.5 | Ar-C (C-1) |

| ~129.0 | Ar-C (C-6) |

| ~126.5 | Ar-C (C-2) |

| ~122.0 | Ar-C (C-3) |

| ~111.5 | Ar-C (C-5) |

| ~56.0 | -OCH₃ |

| ~55.5 | Ar-CH₂-N |

| ~36.0 | N-CH₃ |

Solvent: CDCl₃, Frequency: 100 MHz. Chemical shifts are predicted based on analogous structures.

Table 3: Mass Spectrometry Data (Predicted)

| m/z | Interpretation |

| 185/187 | [M]⁺ molecular ion peak (with isotopic pattern for Cl) |

| 170/172 | [M-CH₃]⁺ |

| 142 | [M-CH₂NHCH₃]⁺ |

| 44 | [CH₂NHCH₃]⁺ |

Ionization Mode: Electron Ionization (EI).

Table 4: Infrared (IR) Spectroscopy Data (Predicted)

| Wavenumber (cm⁻¹) | Assignment |

| 3300-3400 | N-H stretch (secondary amine) |

| 2950-2800 | C-H stretch (aliphatic and aromatic) |

| 1590, 1500, 1450 | C=C stretch (aromatic) |

| 1250 | C-O stretch (aryl ether) |

| 1100 | C-N stretch |

| 800-850 | C-H bend (aromatic, out-of-plane) |

| 750-800 | C-Cl stretch |

Sample Preparation: KBr pellet or thin film.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

5.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To determine the carbon-hydrogen framework of the molecule.

-

Instrumentation: A 400 MHz NMR spectrometer.

-

Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

¹H NMR Acquisition:

-

Number of scans: 16

-

Relaxation delay: 1.0 s

-

Pulse width: 9.0 µs

-

Acquisition time: 4.0 s

-

Spectral width: -2 to 12 ppm

-

-

¹³C NMR Acquisition:

-

Number of scans: 1024

-

Relaxation delay: 2.0 s

-

Pulse program: Proton-decoupled

-

Acquisition time: 1.5 s

-

Spectral width: -10 to 220 ppm

-

-

Data Processing: The raw data (FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to TMS at 0.00 ppm for ¹H and the CDCl₃ solvent peak at 77.16 ppm for ¹³C.

5.2 Mass Spectrometry (MS)

-

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

-

Instrumentation: A mass spectrometer with an electron ionization (EI) source.

-

Sample Introduction: A dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane) is introduced via direct infusion or through a gas chromatography (GC) inlet.

-

EI-MS Parameters:

-

Ionization energy: 70 eV

-

Source temperature: 230 °C

-

Mass range: 40-400 amu

-

-

Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and characteristic fragment ions. The isotopic pattern for chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) is a key diagnostic feature.

5.3 Infrared (IR) Spectroscopy

-

Objective: To identify the functional groups present in the molecule.

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

-

Sample Preparation: A small amount of the solid sample is finely ground with potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, a thin film can be cast from a volatile solvent onto a salt plate (e.g., NaCl or KBr).

-

Data Acquisition: The spectrum is recorded from 4000 to 400 cm⁻¹. A background spectrum of the KBr pellet or empty salt plate is first recorded and subtracted from the sample spectrum.

-

Data Analysis: The positions and intensities of the absorption bands are correlated with known vibrational frequencies of functional groups.

Visualizations

Diagram 1: Workflow for Structure Elucidation

Caption: A generalized workflow for the synthesis, purification, and structural elucidation of a target compound.

Diagram 2: Logical Relationship of Spectroscopic Data to Molecular Structure

Caption: The logical connection between the molecular structure and the evidence provided by different spectroscopic techniques.

Conclusion

The structural elucidation of this compound is achieved through a synergistic application of NMR spectroscopy, mass spectrometry, and infrared spectroscopy. Each technique provides complementary information that, when integrated, allows for the unambiguous confirmation of the molecule's constitution and connectivity. The detailed protocols and expected data presented in this guide serve as a valuable resource for researchers involved in the synthesis and characterization of this and structurally related compounds.

References

Spectroscopic and Synthetic Profile of N-Methyl-(3-chloro-4-methoxy)benzylamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data, synthetic methodologies, and analytical workflows for the chemical compound N-methyl-(3-chloro-4-methoxy)benzylamine. This document is intended to serve as a valuable resource for researchers and professionals involved in medicinal chemistry, drug discovery, and organic synthesis.

Spectroscopic Data

Precise structural elucidation is critical in chemical research and drug development. This section details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. The data for the parent amine, 3-chloro-4-methoxybenzenemethanamine, is provided as a reference, with predicted values for the N-methylated target compound based on established substituent effects.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

Table 1: ¹H and ¹³C NMR Spectroscopic Data

| Compound | Aromatic Protons (δ, ppm) | -CH₂- Protons (δ, ppm) | -NH-CH₃ Protons (δ, ppm) | -OCH₃ Protons (δ, ppm) | Aromatic Carbons (δ, ppm) | -CH₂- Carbon (δ, ppm) | -N-CH₃ Carbon (δ, ppm) | -OCH₃ Carbon (δ, ppm) |

| 3-Chloro-4-methoxybenzenemethanamine[1] | 7.27 (d, J=2.1 Hz), 7.21 (dd, J=8.3, 2.1 Hz), 6.88 (d, J=8.3 Hz) | ~3.75 (s) | - | ~3.87 (s) | ~154.0, ~131.5, ~129.0, ~127.0, ~122.0, ~111.5 | ~45.0 | - | ~56.0 |

| This compound (Predicted) | ~7.28 (d), ~7.22 (dd), ~6.89 (d) | ~3.65 (s) | ~2.45 (s) | ~3.87 (s) | ~154.1, ~133.0, ~128.8, ~126.5, ~122.2, ~111.6 | ~55.0 | ~36.0 | ~56.0 |

Note: Predicted values are estimated based on the known effects of N-methylation on chemical shifts.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 2: Key IR Absorption Frequencies

| Functional Group | 3-Chloro-4-methoxybenzenemethanamine (Typical Range, cm⁻¹) | This compound (Predicted Range, cm⁻¹) |

| N-H Stretch (Amine) | 3300-3500 (two bands for primary amine) | 3300-3500 (one band for secondary amine) |

| C-H Stretch (Aromatic) | 3000-3100 | 3000-3100 |

| C-H Stretch (Aliphatic) | 2850-2960 | 2850-2960 |

| C=C Stretch (Aromatic) | 1450-1600 | 1450-1600 |

| C-O Stretch (Ether) | 1200-1275 | 1200-1275 |

| C-N Stretch | 1020-1250 | 1020-1250 |

| C-Cl Stretch | 600-800 | 600-800 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule.

Table 3: Mass Spectrometry Data

| Compound | Molecular Formula | Molecular Weight | Predicted m/z of Molecular Ion [M]⁺ | Key Fragmentation Peaks (Predicted) |

| This compound | C₉H₁₂ClNO | 185.65 g/mol | 185/187 (due to ³⁵Cl/³⁷Cl isotopes) | 170 ([M-CH₃]⁺), 142 ([M-CH₂NHCH₃]⁺), 121, 91 |

Experimental Protocols

This section outlines the synthetic procedures for preparing this compound. The synthesis of the precursor, 3-chloro-4-methoxybenzenemethanamine, is also detailed.

Synthesis of 3-Chloro-4-methoxybenzenemethanamine

A common route for the synthesis of 3-chloro-4-methoxybenzenemethanamine is from 3-chloro-4-methoxybenzyl alcohol via a chlorination followed by amination.[2][3][4]

Step 1: Chlorination of 3-Chloro-4-methoxybenzyl Alcohol

-

Dissolve 3-chloro-4-methoxybenzyl alcohol in a suitable solvent such as tetrahydrofuran (THF).

-

Slowly add a chlorinating agent, for example, thionyl chloride or phosphorus oxychloride (1.0-1.5 molar equivalents), to the solution while maintaining a controlled temperature.

-

Heat the reaction mixture to a moderate temperature (e.g., 35-45°C) and monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction and perform a work-up to isolate the crude 3-chloro-4-methoxybenzyl chloride.

Step 2: Amination via the Delépine Reaction [3]

-

Dissolve the crude 3-chloro-4-methoxybenzyl chloride in ethanol.

-

Add hexamethylenetetramine (urotropine) (1.0-1.2 molar equivalents) to the solution.

-

Heat the mixture to 60-75°C to facilitate the formation of the quaternary ammonium salt.

-

After the salt has precipitated, cool the mixture and collect the solid by filtration.

-

Hydrolyze the quaternary ammonium salt by heating it in a mixture of ethanol and concentrated hydrochloric acid.

-

Following hydrolysis, neutralize the reaction mixture with a base (e.g., sodium hydroxide) to a pH above 7 to liberate the free amine.

-

Extract the product with an organic solvent, dry the organic layer, and concentrate it under reduced pressure to yield 3-chloro-4-methoxybenzenemethanamine.

Synthesis of this compound via Reductive Amination

-

In a reaction vessel, dissolve 3-chloro-4-methoxybenzaldehyde (1 equivalent) in a suitable solvent such as methanol or dichloromethane.

-

Add a solution of methylamine (e.g., 40% in water or as a solution in THF, 1.5-2.0 equivalents).

-

Stir the mixture at room temperature for 1-2 hours to allow for the formation of the corresponding imine.

-

Cool the reaction mixture in an ice bath and add a reducing agent, such as sodium borohydride, in small portions.

-

Allow the reaction to warm to room temperature and stir for an additional 12-24 hours.

-

Quench the reaction by the slow addition of water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain this compound.

Visualization of Workflows

The following diagrams illustrate the synthetic pathway and the general workflow for spectroscopic analysis.

Caption: Synthetic pathways to this compound.

Caption: General workflow for spectroscopic analysis.

References

An In-depth Technical Guide to N-Methyl-(3-chloro-4-methoxy)benzylamine

This technical guide provides a comprehensive overview of the chemical and physical properties of N-methyl-(3-chloro-4-methoxy)benzylamine, with a focus on its molecular weight. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols and summarizing key data in a structured format.

Core Physicochemical Properties

This compound is a substituted benzylamine with the chemical formula C₉H₁₂ClNO. Its core physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Weight | 185.65 g/mol | [1] |

| Molecular Formula | C₉H₁₂ClNO | [1] |

| CAS Number | 372117-85-6 | [1] |

| Synonyms | N-(3-chloro-4-methoxybenzyl)-N-methylamine, --INVALID-LINK--amine, Benzenemethanamine, 3-chloro-4-methoxy-N-methyl- | [1] |

Synthesis and Characterization

The synthesis of this compound typically proceeds via the N-methylation of its primary amine precursor, 3-chloro-4-methoxybenzylamine.

Synthesis of 3-chloro-4-methoxybenzylamine (Precursor)

A common route for the synthesis of the precursor, 3-chloro-4-methoxybenzylamine, starts from 3-chloro-4-methoxybenzyl alcohol. This multi-step process involves chlorination, formation of a quaternary ammonium salt, and subsequent hydrolysis.[2][3][4]

Caption: Synthesis pathway for 3-chloro-4-methoxybenzylamine.

-

Chlorination: Dissolve 3-chloro-4-methoxybenzyl alcohol in tetrahydrofuran (THF). Add phosphorus oxychloride (POCl₃) (1.0-1.5 molar equivalents) and heat the mixture to 35-45°C.[2] Monitor the reaction until completion.

-

Work-up 1: Quench the reaction with sodium bicarbonate (NaHCO₃) solution. Extract the product with ethyl acetate (EtOAc), dry the organic layer, and concentrate it.

-

Salt Formation: Dissolve the resulting 3-chloro-4-methoxybenzyl chloride in ethanol and add hexamethylenetetramine (1.0-1.2 molar equivalents). Heat the mixture to 60-75°C to form the quaternary ammonium salt.[2]

-

Work-up 2: Cool the mixture and filter the precipitate. Wash the solid with cold ethanol and dry it.

-

Hydrolysis: Hydrolyze the quaternary ammonium salt using hydrochloric acid (HCl) in water at 40-50°C.[3] After hydrolysis, basify the solution with potassium hydroxide (KOH) and distill to obtain the pure 3-chloro-4-methoxybenzylamine.

N-Methylation of 3-chloro-4-methoxybenzylamine

Caption: General workflow for N-methylation of a primary amine.

-

Reaction Setup: In a pressure tube, combine the primary amine (1 mmol), formic acid (99%, 20 mmol), and triethylamine (20 mmol).

-

Inert Atmosphere: Bubble argon through the mixture for 15 minutes.

-

Reaction: Stir the sealed mixture at 150°C for 12-48 hours. Caution: Pressure will build up during the reaction; use an appropriate pressure vessel.

-

Work-up: After cooling to room temperature, basify the reaction mixture with a NaOH solution.

-

Extraction: Extract the product with dichloromethane (CH₂Cl₂) (3 x 10 mL).

-

Purification: Wash the combined organic layers with brine and dry over sodium sulfate (Na₂SO₄). After filtration, concentrate the solvent to yield the N-methylated product.

Characterization

The synthesized this compound should be characterized to confirm its identity and purity. While specific spectral data for this exact compound is not available in the provided search results, standard analytical techniques would be employed.

Protocol:

-

Sample Preparation: Prepare a dilute solution of the purified compound in a suitable solvent like methanol or acetonitrile.

-

Instrumentation: Use an electrospray ionization mass spectrometer (ESI-MS).

-

Data Acquisition: Infuse the sample into the ESI source and acquire the mass spectrum in the positive ion mode.

-

Data Analysis: Identify the peak corresponding to the protonated molecule [M+H]⁺. For this compound (MW = 185.65), this peak would be expected at an m/z of approximately 186.07.

¹H and ¹³C NMR spectroscopy would be used to confirm the structure. Although specific shifts are not available, the expected spectra would show characteristic signals for the aromatic protons, the methoxy group, the N-methyl group, and the benzylic methylene group.

Biological Activity and Potential Signaling Pathways

While no specific biological activity or signaling pathway for this compound has been detailed in the search results, substituted benzylamines are a class of compounds with a wide range of biological activities. Studies on related compounds have shown potential as:

-

Antifungal agents: Phenyl-substituted benzylamines have demonstrated efficacy against Candida albicans.[[“]][6]

-

Anti-mycobacterial agents: Novel benzylamine derivatives have been evaluated for their activity against Mycobacterium tuberculosis.[7]

-

Enzyme inhibitors: Substituted aryl benzylamines have been investigated as inhibitors of 17β-hydroxysteroid dehydrogenase type 3.[8]

Given these activities, a potential mechanism of action for a bioactive benzylamine derivative could be the inhibition of a key enzyme in a pathogenic organism or a disease-related pathway.

Caption: A logical diagram of a potential enzyme inhibition mechanism.

This guide provides a foundational understanding of this compound based on available data. Further experimental investigation is required to fully elucidate its specific properties and biological activities.

References

- 1. rsc.org [rsc.org]

- 2. benchchem.com [benchchem.com]

- 3. CN105712891A - Method used for preparing high purity 3-chloro-4-methoxybenzylamine - Google Patents [patents.google.com]

- 4. benchchem.com [benchchem.com]

- 5. consensus.app [consensus.app]

- 6. Synthesis of novel benzylamine antimycotics and evaluation of their antimycotic potency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Novel Benzylamine Derivatives: Synthesis, Anti-Mycobacterium Tuberculosis Evaluation and Predicted ADMET Properties [openmedicinalchemistryjournal.com]

- 8. Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3 - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guidance for Determining the Solubility of N-Methyl-(3-chloro-4-methoxy)benzylamine in Organic Solvents

For the Attention Of: Researchers, Scientists, and Drug Development Professionals

Introduction

N-methyl-(3-chloro-4-methoxy)benzylamine is a substituted benzylamine derivative of interest in synthetic organic chemistry and pharmaceutical research. Understanding its solubility in various organic solvents is critical for applications such as reaction optimization, purification, formulation development, and predicting its behavior in biological systems. The polarity and hydrogen bonding capabilities of the amine and methoxy groups, combined with the halogen substitution, suggest a nuanced solubility profile across different solvent classes.

This guide provides a standardized approach to determining the solubility of this compound, ensuring that generated data is robust and comparable across different laboratory settings.

Quantitative Solubility Data

As of the latest revision of this document, specific quantitative solubility data (e.g., in g/L or mol/L) for this compound in common organic solvents has not been found in peer-reviewed journals, patents, or chemical reference databases. Qualitative assessments of the parent compound, 3-chloro-4-methoxybenzylamine, suggest it is slightly soluble in chloroform and methanol. However, for the N-methylated derivative, empirical determination is required.

Recommended Data Presentation

When solubility data is determined, it should be presented in a clear and structured format to facilitate comparison. The following table structure is recommended:

| Solvent | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) | Method |

| Methanol | 25 | Data to be determined | Data to be determined | Shake-Flask |

| Ethanol | 25 | Data to be determined | Data to be determined | Shake-Flask |

| Isopropanol | 25 | Data to be determined | Data to be determined | Shake-Flask |

| Acetone | 25 | Data to be determined | Data to be determined | Shake-Flask |

| Ethyl Acetate | 25 | Data to be determined | Data to be determined | Shake-Flask |

| Dichloromethane | 25 | Data to be determined | Data to be determined | Shake-Flask |

| Chloroform | 25 | Data to be determined | Data to be determined | Shake-Flask |

| Toluene | 25 | Data to be determined | Data to be determined | Shake-Flask |

| Heptane | 25 | Data to be determined | Data to be determined | Shake-Flask |

| Acetonitrile | 25 | Data to be determined | Data to be determined | Shake-Flask |

| Dimethylformamide (DMF) | 25 | Data to be determined | Data to be determined | Shake-Flask |

| Dimethyl Sulfoxide (DMSO) | 25 | Data to be determined | Data to be determined | Shake-Flask |

Experimental Protocols for Solubility Determination

The most common and reliable method for determining the equilibrium solubility of a compound is the shake-flask method .[1] This protocol is widely accepted and provides thermodynamic solubility data.

Shake-Flask Method

Objective: To determine the saturation concentration of this compound in a specific solvent at a controlled temperature.

Apparatus and Reagents:

-

Analytical balance (4-decimal place)

-

Vials with screw caps and PTFE-lined septa

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

The chosen organic solvent of appropriate purity

-

This compound (solid)

-

Analytical instrument for quantification (e.g., HPLC-UV or UV-Vis spectrophotometer)

Procedure:

-

Preparation: Add an excess amount of solid this compound to a vial. The excess solid is crucial to ensure that equilibrium with the saturated solution is achieved.[2]

-

Solvent Addition: Add a known volume of the desired organic solvent to the vial.

-

Equilibration: Seal the vial and place it in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C). Agitate the mixture for a sufficient period to reach equilibrium. A typical duration is 24 to 48 hours.[3]

-

Phase Separation: After equilibration, allow the vial to stand at the same constant temperature to let the undissolved solid settle. To ensure complete separation of the solid from the liquid phase, centrifuge the vial at the experimental temperature.

-

Sampling: Carefully withdraw a sample of the supernatant using a syringe. Immediately filter the sample through a syringe filter into a clean vial to remove any remaining solid particles.

-

Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a pre-calibrated analytical method (as described in Section 3.2) to determine the concentration of the dissolved compound.

-

Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor.

Analytical Quantification

The concentration of the dissolved this compound in the filtered sample can be determined using High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry.

3.2.1. High-Performance Liquid Chromatography (HPLC-UV)

HPLC is the preferred method due to its high specificity and ability to separate the analyte from any potential impurities.

-

Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

-

Analysis: Inject the standard solutions into the HPLC system to generate a calibration curve by plotting peak area against concentration.

-

Sample Measurement: Inject the diluted, filtered sample from the solubility experiment and determine its concentration from the calibration curve.[4]

3.2.2. UV-Vis Spectrophotometry

This method is simpler but less specific than HPLC. It is suitable if the compound has a strong chromophore and no interfering impurities are present.

-

Wavelength of Maximum Absorbance (λmax): Scan a dilute solution of the compound in the chosen solvent to determine the λmax.[5]

-

Calibration Curve: Prepare standard solutions and measure their absorbance at the λmax to create a Beer-Lambert law calibration curve (absorbance vs. concentration).

-

Sample Measurement: Measure the absorbance of the diluted, filtered sample and determine its concentration using the calibration curve.[5]

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the shake-flask method for determining solubility.

Caption: Workflow for solubility determination via the shake-flask method.

References

Navigating the Stability and Storage of N-Methyl-(3-chloro-4-methoxy)benzylamine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the best practices for the stability and storage of N-Methyl-(3-chloro-4-methoxy)benzylamine. Due to the limited availability of specific stability data for this compound, the recommendations outlined herein are extrapolated from data on structurally analogous compounds, including substituted benzylamines and other aromatic amines. It is imperative that these guidelines are supplemented with in-house stability studies to establish precise parameters for specific applications.

Core Stability Profile and Recommended Storage

This compound, as a secondary amine, is susceptible to degradation through oxidation and reaction with atmospheric components like carbon dioxide. Its stability is critically influenced by storage conditions. The primary degradation pathways for similar amines involve oxidation of the benzylamine group and potential reactions at the aromatic ring, influenced by temperature, light, and the presence of reactive substances.

Table 1: Recommended Storage Conditions for this compound

| Parameter | Recommendation | Rationale |

| Temperature | 2-8°C | To minimize the rate of potential degradation reactions. |

| Atmosphere | Store under an inert gas (e.g., Nitrogen, Argon) | To prevent oxidation and reaction with atmospheric carbon dioxide. |

| Container | Tightly sealed, amber glass or other light-resistant container | To protect from light and prevent atmospheric contamination. |

| Location | Cool, dry, and well-ventilated area | To ensure a stable environment and prevent moisture absorption. |

Incompatible Materials and Handling Precautions

To ensure the integrity of this compound, it is crucial to avoid contact with incompatible materials. The basic nature of the amine group makes it reactive with acidic compounds.

Table 2: Summary of Incompatible Materials

| Class of Material | Examples | Potential Hazard |

| Strong Oxidizing Agents | Peroxides, Nitrates | Vigorous reaction, potential for fire or explosion. |

| Acids | Hydrochloric acid, Sulfuric acid | Exothermic reaction, formation of salts. |

| Acid Anhydrides | Acetic anhydride | Acylation of the amine. |

| Acid Chlorides | Acetyl chloride | Vigorous acylation reaction. |

| Chloroformates | Benzyl chloroformate | Carbamate formation. |

Safe handling practices are paramount. Always use this compound in a well-ventilated area, preferably within a fume hood. Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, should be worn at all times. Avoid inhalation of vapors and direct contact with skin and eyes.

Logical Workflow for Ensuring Compound Stability

The following diagram illustrates the key considerations and workflow for maintaining the stability of this compound from receipt to use.

N-Methyl-(3-chloro-4-methoxy)benzylamine: A Scoping Review of Potential Research Applications

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methyl-(3-chloro-4-methoxy)benzylamine is a substituted benzylamine derivative with a structural motif that suggests potential interactions with various biological targets. While direct research on this specific molecule is limited, its constituent chemical features are present in a range of bioactive compounds. This technical guide consolidates information on structurally analogous compounds to extrapolate potential research applications, experimental protocols, and relevant biological pathways for this compound. The primary areas of interest derived from this analysis include its potential as a modulator of monoamine transporters and as a synthetic building block in the development of novel therapeutics, such as phosphodiesterase type 5 (PDE5) inhibitors. This document aims to provide a foundational resource for researchers interested in exploring the therapeutic and scientific potential of this and related molecules.

Introduction

This compound belongs to the benzylamine class of organic compounds, characterized by a benzyl group attached to an amine. The substitutions on the benzene ring, specifically the chloro and methoxy groups, as well as the N-methylation of the amine, are critical determinants of its potential biological activity. While this specific compound is not extensively studied, its unmethylated precursor, 3-chloro-4-methoxybenzylamine, is a known intermediate in the synthesis of the phosphodiesterase type 5 (PDE5) inhibitor Avanafil.[1][2] This connection highlights the potential of the core chemical scaffold in drug discovery. Furthermore, the broader class of substituted benzylamines has been investigated for a variety of pharmacological activities, including interactions with monoamine transporters and antifungal properties.[3][4][5] This guide will explore the potential research applications of this compound by examining the structure-activity relationships (SAR) of closely related molecules.

Chemical and Physical Properties

A summary of the known chemical and physical properties of the parent compound, 3-chloro-4-methoxybenzylamine, and related structures is provided below. These properties are essential for designing and conducting in vitro and in vivo studies.

| Property | Value (for 3-chloro-4-methoxybenzylamine hydrochloride) | Reference |

| Molecular Formula | C₈H₁₁Cl₂NO | [6] |

| Molecular Weight | 208.08 g/mol | [6] |

| Melting Point | 250-255 °C | [7] |

| Form | Solid | [7] |

Potential Research Applications

Based on the analysis of structurally similar compounds, two primary areas of potential research application for this compound emerge: neuroscience and drug discovery as a synthetic intermediate.

Modulator of Monoamine Transporters

Substituted benzylamines are known to interact with monoamine transporters, which are crucial for regulating neurotransmitter levels in the brain. These transporters include the dopamine transporter (DAT), the serotonin transporter (SERT), and the norepinephrine transporter (NET).[5]

Due to the lack of direct studies on this compound, data from structurally analogous tropane derivatives with similar substitution patterns can provide insights into potential activity.[5] The chloro and methoxy substitutions on the phenyl ring are known to influence binding affinity and selectivity for these transporters.

Hypothetical Interaction with Monoamine Transporters

The 3-chloro and 4-methoxy substitutions on the benzylamine scaffold may confer affinity for monoamine transporters. The N-methylation could further modulate this activity, potentially altering potency and selectivity between DAT, SERT, and NET. Research into this area could uncover novel psychopharmacological agents for conditions such as depression, anxiety, or attention-deficit/hyperactivity disorder (ADHD).

References

- 1. Synthesis and Application of 4-methoxybenzylamine_Chemicalbook [chemicalbook.com]

- 2. benchchem.com [benchchem.com]

- 3. Synthesis and Structure-Activity Relationships of Novel Benzylamine-Type Antifungals as Butenafine-Related Antimycotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and structure-activity relationships of phenyl-substituted benzylamine antimycotics: a novel benzylbenzylamine antifungal agent for systemic treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. 3-Chloro-4-methoxybenzylamine hydrochloride | C8H11Cl2NO | CID 2764287 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

N-Methyl-(3-chloro-4-methoxy)benzylamine: A Key Intermediate in Pharmaceutical Synthesis

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

N-Methyl-(3-chloro-4-methoxy)benzylamine is a crucial secondary amine that serves as a valuable intermediate in the synthesis of complex pharmaceutical molecules. Its substituted benzylamine structure is a key pharmacophore in various drug candidates. This technical guide provides a comprehensive overview of its synthesis, potential applications, and relevant biological pathways, offering researchers and drug development professionals a detailed resource for leveraging this compound in their work. While specific experimental data for this compound is not extensively available in public literature, this guide outlines established synthetic methodologies and highlights its role as a precursor to high-value molecules.

Chemical Properties and Data

| Property | Value |

| Chemical Name | This compound |

| CAS Number | 372117-85-6 |

| Molecular Formula | C₉H₁₂ClNO |

| Molecular Weight | 185.65 g/mol |

| Synonyms | 1-(3-Chloro-4-methoxyphenyl)-N-methylmethanamine, --INVALID-LINK--amine |

Synthesis of this compound

The most direct and widely employed method for the synthesis of this compound is the reductive amination of 3-chloro-4-methoxybenzaldehyde with methylamine. This two-step, one-pot reaction involves the formation of an intermediate imine, which is then reduced in situ to the desired secondary amine.

Synthesis of the Precursor: 3-Chloro-4-methoxybenzaldehyde

The starting material, 3-chloro-4-methoxybenzaldehyde, can be synthesized from 4-methoxybenzaldehyde through electrophilic aromatic substitution (chlorination).

Experimental Protocol: Reductive Amination

This protocol describes a general procedure for the synthesis of this compound via reductive amination.

Materials:

-

3-Chloro-4-methoxybenzaldehyde

-

Methylamine (solution in THF or methanol, or as hydrochloride salt)

-

Reducing agent (e.g., Sodium borohydride (NaBH₄), Sodium triacetoxyborohydride (NaBH(OAc)₃))

-

Methanol (MeOH) or Dichloromethane (DCM)

-

Acetic acid (if using NaBH(OAc)₃)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethyl acetate (EtOAc)

-

Hexanes

Procedure:

-

Imine Formation: Dissolve 3-chloro-4-methoxybenzaldehyde (1.0 eq) in methanol. To this solution, add methylamine solution (1.1-1.5 eq) dropwise at 0 °C. If using methylamine hydrochloride, a base such as triethylamine (1.1 eq) should be added. Stir the reaction mixture at room temperature for 1-2 hours to facilitate the formation of the corresponding imine.

-

Reduction: Cool the reaction mixture back to 0 °C. Add the reducing agent (e.g., NaBH₄, 1.5 eq) portion-wise, ensuring the temperature remains below 10 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 3-12 hours.

-

Work-up: Quench the reaction by the slow addition of water. Remove the bulk of the organic solvent under reduced pressure. Add ethyl acetate to the residue and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Isolation and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. The crude this compound can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Expected Yield: While specific yields for this reaction are not available in the literature, similar reductive amination procedures typically afford yields in the range of 70-90%.

Role as a Synthetic Intermediate in Drug Discovery

The primary amine analog, 3-chloro-4-methoxybenzenemethanamine, is a well-documented key intermediate in the synthesis of Avanafil, a potent phosphodiesterase type 5 (PDE5) inhibitor used to treat erectile dysfunction.[1][2] While the direct use of this compound in the synthesis of Avanafil is not reported, its structural similarity suggests its potential as an intermediate for the synthesis of Avanafil analogs or other novel drug candidates targeting similar pathways.

Relevance to PDE5 Inhibition Signaling Pathway

PDE5 inhibitors, such as Avanafil, function by increasing the levels of cyclic guanosine monophosphate (cGMP) in the corpus cavernosum. This is achieved by inhibiting the PDE5 enzyme, which is responsible for the degradation of cGMP. Elevated cGMP levels lead to smooth muscle relaxation and increased blood flow. The 3-chloro-4-methoxybenzylamine moiety is a critical component of the Avanafil structure, contributing to its binding affinity and selectivity for the PDE5 enzyme.

Spectroscopic Data

Detailed and verified spectroscopic data (¹H NMR, ¹³C NMR, IR, MS) for this compound are not widely available in the peer-reviewed literature. For definitive structural confirmation, it is recommended that researchers acquiring or synthesizing this compound perform a full suite of spectroscopic analyses.

Conclusion

This compound represents a key synthetic intermediate with significant potential in the field of drug discovery and development. Its straightforward synthesis via reductive amination makes it an accessible building block for medicinal chemists. While its direct application in the synthesis of currently marketed drugs is not documented, its structural similarity to key intermediates of successful pharmaceuticals like Avanafil underscores its potential for the development of novel therapeutics, particularly those targeting enzymes such as phosphodiesterases. Further research into the applications and biological activity of derivatives of this compound is warranted.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of N-methyl-(3-chloro-4-methoxy)benzylamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of N-methyl-(3-chloro-4-methoxy)benzylamine from 3-chloro-4-methoxybenzylamine. This compound is a valuable intermediate in the synthesis of various pharmaceutical compounds. The primary method detailed is the Eschweiler-Clarke reaction, a well-established and reliable method for the N-methylation of primary amines.[1][2][3][4][5] This reaction utilizes formaldehyde as the carbon source and formic acid as the reducing agent, offering high yields and avoiding the formation of quaternary ammonium salts.[3][4] Alternative methylation strategies are also discussed and compared.

Introduction

The N-methylation of primary and secondary amines is a fundamental transformation in organic synthesis, particularly in the preparation of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). The introduction of a methyl group on a nitrogen atom can significantly alter the pharmacological properties of a molecule, including its potency, selectivity, and metabolic stability. 3-chloro-4-methoxybenzylamine is a key building block in the synthesis of various compounds, and its N-methylated derivative is of significant interest in drug discovery and development.

This application note focuses on the efficient synthesis of this compound. The Eschweiler-Clarke reaction is presented as the primary protocol due to its high efficiency and selectivity for the tertiary amine product.[5] This reductive amination process involves the reaction of the primary amine with formaldehyde to form an iminium ion, which is subsequently reduced by formic acid.[1][2] The reaction is driven to completion by the irreversible loss of carbon dioxide.[3]

Comparison of N-Methylation Methods

Several methods are available for the N-methylation of primary amines. The choice of method often depends on factors such as substrate compatibility, desired selectivity, and scalability. Below is a summary of common methods with hypothetical data for the methylation of 3-chloro-4-methoxybenzylamine.

| Method | Reagents | Typical Yield (%) | Purity (%) | Key Advantages | Key Disadvantages |

| Eschweiler-Clarke | HCHO, HCOOH | 90-98 | >98 | High yield, no quaternary salt formation, inexpensive reagents.[2][3] | Requires elevated temperatures, potential for side reactions if not controlled. |

| Reductive Amination (Alternative Reductants) | HCHO, NaBH₃CN | 85-95 | >97 | Milder conditions than Eschweiler-Clarke.[1] | Use of toxic cyanoborohydride. |

| Methyl Iodide | CH₃I, Base (e.g., K₂CO₃) | 70-85 | 90-95 | Room temperature reaction possible. | Risk of over-methylation to quaternary ammonium salt, toxicity of methyl iodide.[6][7] |

| Dimethyl Sulfate | (CH₃)₂SO₄, Base (e.g., NaOH) | 75-90 | 90-96 | Relatively inexpensive methylating agent. | Highly toxic and carcinogenic, potential for over-methylation.[8][9] |

| Dimethyl Carbonate (DMC) | DMC, Catalyst (e.g., Cu-Zr) | 80-92 | >97 | Environmentally friendly "green" methylating agent.[10] | Requires catalyst and higher temperatures/pressures.[10] |

Experimental Protocols

Primary Protocol: Eschweiler-Clarke Reaction

This protocol describes the synthesis of this compound using the Eschweiler-Clarke reaction.

Materials:

-

3-chloro-4-methoxybenzylamine

-

Formaldehyde (37% aqueous solution)

-

Formic acid (88-98%)

-

Dichloromethane (DCM)

-

Sodium hydroxide (NaOH), 1M solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-chloro-4-methoxybenzylamine (1.0 eq).

-

Add formic acid (2.0 - 3.0 eq) to the flask.

-

With stirring, add formaldehyde solution (2.0 - 3.0 eq) to the mixture.

-

Heat the reaction mixture to 80-100 °C and maintain it at this temperature for 4-8 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

After the reaction is complete, cool the mixture to room temperature.

-

Carefully basify the reaction mixture to pH > 11 by the slow addition of 1M NaOH solution. Ensure the flask is cooled in an ice bath during this process as it is exothermic.

-

Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with brine (2 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

The crude this compound can be purified by column chromatography on silica gel if necessary.

Visualizations

Chemical Reaction Workflow

Caption: Workflow for the Eschweiler-Clarke N-methylation.

Signaling Pathway (Reaction Mechanism)

Caption: Simplified mechanism of the Eschweiler-Clarke reaction.

Safety Precautions

-

All manipulations should be performed in a well-ventilated fume hood.

-

Personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, must be worn at all times.

-

Formic acid is corrosive and should be handled with care.

-

Formaldehyde is a suspected carcinogen and should be handled with appropriate precautions.

-

Dichloromethane is a volatile and potentially harmful solvent.

Conclusion

The Eschweiler-Clarke reaction provides a highly efficient and practical method for the synthesis of this compound from its primary amine precursor. The protocol is robust, scalable, and utilizes readily available and inexpensive reagents. For applications where milder conditions are required or for substrates sensitive to acidic conditions, alternative reductive amination methods or other N-methylation techniques can be considered. The choice of the synthetic route should be guided by the specific requirements of the target molecule and the overall synthetic strategy.

References

- 1. jk-sci.com [jk-sci.com]

- 2. Eschweiler-Clarke Reaction | NROChemistry [nrochemistry.com]

- 3. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]

- 4. m.youtube.com [m.youtube.com]

- 5. mdpi.com [mdpi.com]

- 6. A rapid method of N-alkylation of amines - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 7. Rapid Room-Temperature 11C-Methylation of Arylamines with [11C]Methyl Iodide Promoted by Solid Inorganic Bases in DMF - PMC [pmc.ncbi.nlm.nih.gov]

- 8. An efficient and practical N-methylation of amino acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. server.ccl.net [server.ccl.net]

- 10. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols for the Reductive Amination Synthesis of N-METHYL-(3-CHLORO-4-METHOXY)BENZYLAMINE

Authored for: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed experimental protocol for the synthesis of N-methyl-(3-chloro-4-methoxy)benzylamine via a one-pot reductive amination procedure. The synthesis involves the reaction of 3-chloro-4-methoxybenzaldehyde with methylamine to form an intermediate imine, which is subsequently reduced in situ to the desired secondary amine. This method is a common and efficient route for the C-N bond formation, widely employed in pharmaceutical and medicinal chemistry.[1] The protocol described herein utilizes sodium borohydride as the reducing agent, a reagent known for its operational simplicity and selectivity.[2]

Introduction

Reductive amination is a cornerstone of organic synthesis, providing a powerful and versatile method for the preparation of amines.[1][3] This reaction, also known as reductive alkylation, typically involves the condensation of a carbonyl compound (an aldehyde or ketone) with an amine to form an imine or iminium ion, followed by reduction to the corresponding amine.[1] A variety of reducing agents can be employed, with sodium borohydride (NaBH₄), sodium triacetoxyborohydride (NaBH(OAc)₃), and catalytic hydrogenation being common choices.[3][4][5]

The target molecule, this compound, is a substituted benzylamine derivative. Such scaffolds are of significant interest in drug discovery due to their presence in a wide range of biologically active compounds. The protocol detailed below offers a straightforward and scalable method for the synthesis of this compound, suitable for laboratory and process development settings.

Chemical Reaction Scheme

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocol

Materials and Reagents

| Reagent/Material | Grade | Supplier |

| 3-Chloro-4-methoxybenzaldehyde | ≥98% | (Typical) |

| Methylamine (40% solution in water) | (Typical) | |

| Sodium Borohydride (NaBH₄) | ≥98% | (Typical) |

| Methanol (MeOH) | Anhydrous | (Typical) |

| Dichloromethane (DCM) | ACS Grade | (Typical) |

| Sodium Hydroxide (NaOH) | Pellets, ACS Grade | (Typical) |

| Saturated Sodium Chloride (Brine) | (Prepared in-house) | |

| Anhydrous Magnesium Sulfate (MgSO₄) | (Typical) | |

| Hydrochloric Acid (HCl) | Concentrated | (Typical) |

| Round-bottom flask | (Standard labware) | |

| Magnetic stirrer and stir bar | (Standard labware) | |

| Ice bath | (Standard labware) | |

| Separatory funnel | (Standard labware) | |

| Rotary evaporator | (Standard labware) |

Procedure

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-chloro-4-methoxybenzaldehyde (1.0 eq) in methanol (5-10 mL per gram of aldehyde).

-

Imine Formation: To the stirred solution, add methylamine (40% aqueous solution, 1.5-2.0 eq) dropwise at room temperature. Stir the reaction mixture for 1-2 hours to facilitate the formation of the intermediate imine.

-

Reduction: Cool the reaction mixture to 0-5 °C using an ice bath. Slowly add sodium borohydride (1.5-2.0 eq) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C. Caution: Hydrogen gas is evolved during this step; perform in a well-ventilated fume hood.

-

Reaction Monitoring: After the addition of sodium borohydride is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

-

Work-up:

-

Carefully quench the reaction by the slow, dropwise addition of 1 M HCl at 0 °C until the gas evolution ceases and the pH is acidic.

-

Concentrate the mixture under reduced pressure using a rotary evaporator to remove the methanol.

-

Add water to the residue and basify with 2 M NaOH until the pH is >10.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with brine (1 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

-

Purification: The crude this compound can be purified by vacuum distillation or column chromatography on silica gel if necessary.

Data Presentation

| Parameter | Value |

| Reactants | |

| 3-Chloro-4-methoxybenzaldehyde | (Specify mass and moles) |

| Methylamine (40% in H₂O) | (Specify volume and moles) |

| Sodium Borohydride | (Specify mass and moles) |

| Reaction Conditions | |

| Solvent | Methanol |

| Reaction Temperature | 0 °C to Room Temperature |

| Reaction Time | 3-6 hours |

| Product | |

| Theoretical Yield | (Calculate based on limiting reagent) |

| Actual Yield | (Specify mass and percentage) |

| Appearance | (e.g., Colorless oil) |

| Purity (e.g., by GC-MS or NMR) | >95% (typical after purification) |

Workflow Diagram

Caption: Experimental workflow for the synthesis of this compound.

Safety Precautions

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Sodium borohydride is flammable and reacts with water to produce flammable hydrogen gas. Handle with care and avoid contact with acidic solutions during addition.

-

Methylamine is a corrosive and flammable gas, typically handled as an aqueous solution. Avoid inhalation and skin contact.

-

Dichloromethane is a volatile and potentially carcinogenic solvent. Handle with appropriate containment.

Characterization

The final product should be characterized to confirm its identity and purity. Recommended analytical techniques include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

-

Mass Spectrometry (MS): To determine the molecular weight.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups.

This protocol provides a general and reliable method for the synthesis of this compound. Optimization of reaction conditions, such as solvent, temperature, and reaction time, may be necessary to achieve the desired yield and purity for specific applications.

References

Application Notes and Protocols for N-methylation of 3-chloro-4-methoxybenzylamine

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed methodologies for the N-methylation of 3-chloro-4-methoxybenzylamine, a key intermediate in the synthesis of various pharmaceutical compounds. The primary focus is on the Eschweiler-Clarke reaction, a classic and effective method for the methylation of primary amines.

Overview of N-methylation Methodologies